molecular formula C28H41BrN2O4 B13406297 Diethyl(2-(4-(2-heptyloxybenzamido)benzoyloxy)ethyl)methylammonium bromide CAS No. 49557-33-7

Diethyl(2-(4-(2-heptyloxybenzamido)benzoyloxy)ethyl)methylammonium bromide

Cat. No.: B13406297
CAS No.: 49557-33-7
M. Wt: 549.5 g/mol
InChI Key: YRQJCCFFSHSCEI-UHFFFAOYSA-N
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Description

Diethyl(2-(4-(2-heptyloxybenzamido)benzoyloxy)ethyl)methylammonium bromide is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl(2-(4-(2-heptyloxybenzamido)benzoyloxy)ethyl)methylammonium bromide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the heptyloxybenzamido intermediate: This step involves the reaction of heptyloxybenzoic acid with an amine to form the corresponding amide.

    Esterification: The amide is then esterified with a suitable reagent to form the benzoyloxy intermediate.

    Quaternization: The final step involves the reaction of the benzoyloxy intermediate with diethylmethylammonium bromide to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

Diethyl(2-(4-(2-heptyloxybenzamido)benzoyloxy)ethyl)methylammonium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Diethyl(2-(4-(2-heptyloxybenzamido)benzoyloxy)ethyl)methylammonium bromide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be used in studies related to cell signaling and molecular interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl(2-(4-(2-heptyloxybenzamido)benzoyloxy)ethyl)methylammonium bromide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl(2-(diphenylacetoxy)ethyl)methylammonium bromide
  • Ethyl 2,4-diethoxybenzoate

Comparison

Compared to similar compounds, Diethyl(2-(4-(2-heptyloxybenzamido)benzoyloxy)ethyl)methylammonium bromide has unique structural features that may confer specific advantages in terms of reactivity and application. For example, the heptyloxybenzamido group may provide enhanced binding affinity to certain molecular targets, making it more effective in specific research or industrial applications.

Properties

CAS No.

49557-33-7

Molecular Formula

C28H41BrN2O4

Molecular Weight

549.5 g/mol

IUPAC Name

diethyl-[2-[4-[(2-heptoxybenzoyl)amino]benzoyl]oxyethyl]-methylazanium;bromide

InChI

InChI=1S/C28H40N2O4.BrH/c1-5-8-9-10-13-21-33-26-15-12-11-14-25(26)27(31)29-24-18-16-23(17-19-24)28(32)34-22-20-30(4,6-2)7-3;/h11-12,14-19H,5-10,13,20-22H2,1-4H3;1H

InChI Key

YRQJCCFFSHSCEI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC.[Br-]

Origin of Product

United States

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